An In-depth Technical Guide to 5-Hydroxy Lansoprazole Sulfide: Discovery, Origin, and Scientific Significance
An In-depth Technical Guide to 5-Hydroxy Lansoprazole Sulfide: Discovery, Origin, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Hydroxy Lansoprazole Sulfide, a key metabolite of the widely used proton pump inhibitor, lansoprazole. We will delve into its discovery, metabolic origins, and emerging pharmacological importance, offering field-proven insights and detailed experimental protocols for its study.
Introduction: The Metabolic Unveiling of a Proton Pump Inhibitor
Lansoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism, leading to the formation of several derivatives. Among these, 5-Hydroxy Lansoprazole Sulfide has emerged as a molecule of significant interest, not only as a terminal metabolite but also for its own potential therapeutic activities. Its discovery and characterization have been pivotal in understanding the complete metabolic fate of lansoprazole and have opened new avenues for research into its pharmacological profile.
The journey to understanding 5-Hydroxy Lansoprazole Sulfide began with foundational studies aimed at elucidating the biotransformation of lansoprazole in the human body. These early investigations were crucial for identifying the key enzymatic players and the resultant chemical entities, paving the way for a more nuanced appreciation of this drug's action and its metabolic derivatives.
The Discovery and Metabolic Genesis of 5-Hydroxy Lansoprazole Sulfide
The initial identification of lansoprazole's primary metabolites was a critical step in characterizing its pharmacokinetic profile. Seminal work in the mid-1990s, utilizing human liver microsomes, first brought to light the formation of lansoprazole sulfide, lansoprazole sulfone, and 5-hydroxylansoprazole.[1] These studies were instrumental in establishing the central role of the cytochrome P450 (CYP) enzyme system in lansoprazole's metabolism.
The Enzymatic Cascade: A Tale of Two CYPs
The biotransformation of lansoprazole into its various metabolites is a multi-step process primarily orchestrated by two key cytochrome P450 isoenzymes: CYP2C19 and CYP3A4.[1][2][3][4][5] The interplay between these two enzymes dictates the metabolic pathway and the relative abundance of the different metabolites.
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CYP2C19: This enzyme is predominantly responsible for the 5-hydroxylation of the benzimidazole ring of lansoprazole, a crucial initial step in one of the major metabolic routes.[1][4] The genetic polymorphism of CYP2C19 can significantly influence the rate of this reaction, leading to inter-individual variations in lansoprazole metabolism and clinical efficacy.
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CYP3A4: This versatile enzyme is primarily involved in the sulfoxidation of lansoprazole, leading to the formation of lansoprazole sulfone and lansoprazole sulfide.[1][2][4]
The formation of 5-Hydroxy Lansoprazole Sulfide is now understood to be the culmination of this metabolic cascade, representing an "end product" of lansoprazole metabolism.[6][7][8][9]
Visualizing the Metabolic Pathway
The metabolic journey from lansoprazole to 5-Hydroxy Lansoprazole Sulfide can be visualized as a branched pathway, with key enzymatic conversions leading to the final metabolite.
Caption: Metabolic pathway of lansoprazole to 5-Hydroxy Lansoprazole Sulfide.
Scientific Significance and Emerging Pharmacological Roles
Initially viewed as an inactive end-product of metabolism, recent research has unveiled potential therapeutic activities of 5-Hydroxy Lansoprazole Sulfide, particularly in the realm of oncology.
Anti-Cancer Activity
Groundbreaking research has demonstrated that 5-Hydroxy Lansoprazole Sulfide exhibits potent anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells.[6][7][8] This activity is attributed to its ability to inhibit the enoyl reductase domain of fatty acid synthase (FASN), a key enzyme in de novo lipid synthesis that is often overexpressed in cancer cells.[6][7][8] This finding is significant as it suggests that the clinical anticancer effects observed with proton pump inhibitors may be, in part, mediated by their metabolites.
Anti-Tuberculous Potential
While the anti-tuberculous activity has been more directly linked to lansoprazole's other metabolite, lansoprazole sulfide, the structural similarity of 5-Hydroxy Lansoprazole Sulfide warrants further investigation in this area.[1][6][8][10] Lansoprazole itself is considered a prodrug that is converted to lansoprazole sulfide, which then targets the cytochrome bc1 complex in Mycobacterium tuberculosis.[1][6] Understanding the complete metabolic profile, including the formation and activity of 5-Hydroxy Lansoprazole Sulfide, is crucial for optimizing potential anti-tuberculous therapies derived from the lansoprazole scaffold.
Experimental Protocols for the Study of 5-Hydroxy Lansoprazole Sulfide
For researchers aiming to investigate 5-Hydroxy Lansoprazole Sulfide, robust and validated experimental protocols are essential. The following sections provide detailed methodologies for its enzymatic synthesis and analytical determination.
In Vitro Enzymatic Synthesis using Human Liver Microsomes
This protocol describes the generation of 5-Hydroxy Lansoprazole Sulfide from lansoprazole using pooled human liver microsomes, which contain a mixture of CYP enzymes.
Materials:
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Lansoprazole
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Pooled Human Liver Microsomes (HLMs)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Potassium phosphate buffer (pH 7.4)
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Acetonitrile (ACN)
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Incubator/shaking water bath (37°C)
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Microcentrifuge tubes
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LC-MS/MS system
Protocol:
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Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, pooled human liver microsomes (final concentration typically 0.2-1 mg/mL), and the NADPH regenerating system.
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Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
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Initiation of Reaction: Add lansoprazole (dissolved in a small amount of organic solvent like DMSO, final concentration typically 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
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Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
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Protein Precipitation and Sample Preparation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it for the presence of 5-Hydroxy Lansoprazole Sulfide and other metabolites using a validated LC-MS/MS method.
Caption: Workflow for in vitro enzymatic synthesis of lansoprazole metabolites.
Analytical Determination by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of 5-Hydroxy Lansoprazole Sulfide in biological matrices.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions (Example):
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Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a few minutes.
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Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Multiple Reaction Monitoring (MRM) Transitions:
-
5-Hydroxy Lansoprazole Sulfide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion of a standard)
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Internal Standard (e.g., deuterated analog): Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
Data Analysis:
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a 5-Hydroxy Lansoprazole Sulfide reference standard.
| Parameter | Lansoprazole | 5-Hydroxy Lansoprazole | Lansoprazole Sulfone | 5-Hydroxy Lansoprazole Sulfide |
| Molecular Formula | C16H14F3N3O2S | C16H14F3N3O3S | C16H14F3N3O3S | C16H14F3N3O2S |
| Molecular Weight | 369.36 | 385.36 | 385.36 | 385.36 |
| Primary Metabolizing Enzyme | CYP2C19 & CYP3A4 | CYP2C19 | CYP3A4 | Sequential action of CYP2C19 & CYP3A4 |
| Key Functional Group | Sulfoxide | Sulfoxide, Hydroxyl | Sulfone | Sulfide, Hydroxyl |
Conclusion and Future Directions
The discovery and ongoing investigation of 5-Hydroxy Lansoprazole Sulfide have significantly advanced our understanding of lansoprazole's metabolic fate and have unveiled a metabolite with intriguing pharmacological potential. As a terminal metabolite, its quantification provides a more complete picture of lansoprazole's disposition in vivo. Furthermore, its demonstrated anti-cancer activity opens exciting new avenues for drug repurposing and development.
Future research should focus on:
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Elucidating the precise enzymatic steps and kinetics leading to the formation of 5-Hydroxy Lansoprazole Sulfide.
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Conducting in vivo studies to confirm its pharmacological activities and assess its pharmacokinetic profile.
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Developing efficient and scalable chemical synthesis routes to produce sufficient quantities for extensive preclinical and potentially clinical evaluation.
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Investigating its potential as an anti-tuberculous agent , building upon the findings related to its precursor, lansoprazole sulfide.
The continued exploration of 5-Hydroxy Lansoprazole Sulfide holds the promise of not only optimizing the therapeutic use of lansoprazole but also of yielding novel therapeutic agents for the treatment of cancer and infectious diseases.
References
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Beebe, J., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681–13691. [Link]
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PubMed. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. [Link]
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Rybniker, J., et al. (2015). Lansoprazole is an antituberculous prodrug targeting cytochrome bc1. Nature Communications, 6, 7659. [Link]
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